molecular formula C6H3BrN2 B076586 2-Bromo-4-cyanopyridine CAS No. 10386-27-3

2-Bromo-4-cyanopyridine

Cat. No. B076586
CAS RN: 10386-27-3
M. Wt: 183.01 g/mol
InChI Key: AWSJFEKOXQBDSL-UHFFFAOYSA-N
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Description

2-Bromo-4-cyanopyridine is a heterocyclic compound with the empirical formula C6H3BrN2 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 2-Bromo-4-cyanopyridine is 183.01 . Its SMILES string is Brc1cc(ccn1)C#N and its InChI is 1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H .


Physical And Chemical Properties Analysis

2-Bromo-4-cyanopyridine is a solid substance . It has a molecular weight of 183.01 . The compound’s SMILES string is Brc1cc(ccn1)C#N and its InChI is 1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H .

Scientific Research Applications

Synthesis of Organic Compounds

“2-Bromo-4-cyanopyridine” is used as a building block in the synthesis of various organic compounds . It plays a crucial role in the formation of complex molecules due to its reactivity.

Production of Dyes

Bromo compounds, including “2-Bromo-4-cyanopyridine”, find significant application in the production of dyes . The bromine atom in the compound can participate in various reactions to produce a wide range of colored compounds.

Production of Pigments

In addition to dyes, “2-Bromo-4-cyanopyridine” is also used in the production of pigments . These pigments are used in various industries, including paints, plastics, and textiles.

Flavor Industry

The compound also finds use in the flavor industry . It can be used to synthesize compounds that contribute to the flavor of various food products.

Production of Liquid Crystals

“2-Bromo-4-cyanopyridine” is used in the production of liquid crystals . These liquid crystals are used in electronic devices such as LCD screens.

Pharmaceutical Industry

The compound is also used in the pharmaceutical industry . It can be used to synthesize a variety of drugs, especially those that contain a pyridine ring in their structure.

Safety and Hazards

2-Bromo-4-cyanopyridine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

properties

IUPAC Name

2-bromopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSJFEKOXQBDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471296
Record name 2-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-cyanopyridine

CAS RN

10386-27-3
Record name 2-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-cyanopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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